Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is also known by other names such as 1-Boc-2-pyrrolidinone and 1-(tert-Butoxycarbonyl)-2-oxopyrrolidine . This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in various enzymatic assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by modulating the activity of proteins and receptors .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate exhibits unique reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its resistance to hydrolysis and oxidation . This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxopropanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8(14)10(15)9-6-5-7-13(9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
JZPMHBPOAZLGJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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